molecular formula C19H18FN5O4 B2838314 Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878729-70-5

Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2838314
CAS RN: 878729-70-5
M. Wt: 399.382
InChI Key: LXTVQJUDRCIUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary widely, but they all contain the imidazole ring, which is a five-membered ring with two nitrogen atoms . The specific molecular structure of “Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate” is not available in the literature I have access to.

Scientific Research Applications

Antioxidant and Cytotoxic Potential

Compounds isolated from endophytic fungi, exhibiting antioxidant and cytotoxic activities, suggest that similar molecular structures, including ethyl acetate derivatives, could be explored for their potential in designing therapies for ailments associated with free radical generation (Danagoudar et al., 2018).

GPIIb/IIIa Integrin Antagonists

Research into integrin antagonists, which include structurally complex ethyl derivatives, shows promise in antithrombotic treatments. These findings indicate the possibility of utilizing similar compounds in developing novel therapies for thrombosis and other blood clot-related conditions (Hayashi et al., 1998).

Antianxiety Agents

Investigations into benzodiazepine derivatives for their antianxiety properties without typical side effects suggest a potential research application for structurally related compounds in the development of safer anxiolytic medications (Anzini et al., 2008).

Synthesis Methodologies

Studies on the synthesis of trisubstituted imidazoles using ionic liquids under ultrasonic irradiation highlight innovative methods that could be applied to the synthesis of related compounds, potentially offering more efficient or environmentally friendly synthetic routes (Zang et al., 2010).

Anticancer Studies

Research into ethyl derivatives with cytotoxic activity against cancer cell lines underscores the importance of these compounds in anticancer drug development. Such studies pave the way for the use of related molecules in designing new anticancer agents (Kumar et al., 2020).

Antitumor Activity

The synthesis and evaluation of amino acid ester derivatives containing 5-fluorouracil for their antitumor activity indicate the potential of ethyl derivatives in chemotherapy, especially against leukaemia and liver cancer (Xiong et al., 2009).

properties

IUPAC Name

ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4/c1-4-29-14(26)10-24-17(27)15-16(22(3)19(24)28)21-18-23(15)9-11(2)25(18)13-8-6-5-7-12(13)20/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTVQJUDRCIUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.